![molecular formula C19H17FN4O2 B2497991 5-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1008237-85-1](/img/structure/B2497991.png)
5-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Triazole derivatives are a class of heterocyclic compounds that have attracted significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The focus on triazole derivatives, such as the specified compound, is due to their structural uniqueness and versatility in chemical reactions.
Synthesis Analysis
Several studies have developed synthetic methods for triazole derivatives, emphasizing environmentally friendly approaches. For example, a one-pot condensation method under solvent-free conditions has been developed for synthesizing dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones, demonstrating the efficiency and green chemistry principles in triazole synthesis (Karami, Farahi, & Banaki, 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives reveals significant insights into their chemical behavior. X-ray diffraction techniques have been extensively used to determine the crystal structures, showcasing the importance of intramolecular hydrogen bonding and π-π interactions in stabilizing these structures. For instance, a detailed structure of a triazole derivative showing dihedral angles between the benzene rings and triazole ring has been reported, highlighting the spatial arrangement critical for its reactivity and interaction (Fun et al., 2009).
Scientific Research Applications
Molecular Interactions and Assembly
Research on triazole derivatives like ethyl 2-triazolyl-2-oxoacetate compounds has revealed insights into their ability to form self-assembled structures through π-hole tetrel bonding interactions. These interactions were analyzed using Hirshfeld surface analysis, Density Functional Theory (DFT) calculations, and Bader's theory of atoms in molecules. The studies highlight the influence of substituents on the nucleophilic/electrophilic nature of specific groups, affecting the interaction energy of tetrel bonds (Ahmed et al., 2020).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of triazole derivatives. For instance, synthetic efforts have produced fluorescent 4,5-dihydro-3H-1,2,4-triazole-3,5-diones with potential applications in fluorescence analysis and as fluorogenic reagents for detecting trace levels of 1,3-dienes (Read & Richardson, 1996). Another study introduced a series of 5-fluoroalkylated 1H-1,2,3-triazoles, synthesized through regiospecific cycloaddition reactions, opening pathways for novel compound classes (Peng & Zhu, 2003).
Green Chemistry Approaches
The development of environmentally friendly synthesis methods for triazole derivatives has been demonstrated. A catalyst- and solvent-free synthesis approach for producing 5,9-dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones was reported, emphasizing the importance of green chemistry principles in chemical synthesis (Karami et al., 2015).
properties
IUPAC Name |
5-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-11-3-8-15(9-12(11)2)24-18(25)16-17(19(24)26)23(22-21-16)10-13-4-6-14(20)7-5-13/h3-9,16-17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCENAKLSGQJLSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.